(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

Description

Properties

IUPAC Name |

(8-bromoquinolin-4-yl)methanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2.C2HF3O2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9;3-2(4,5)1(6)7/h1-5H,6,12H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNGTRGKARISHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)CN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676893 | |

| Record name | Trifluoroacetic acid--1-(8-bromoquinolin-4-yl)methanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190320-18-3 | |

| Record name | 4-Quinolinemethanamine, 8-bromo-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid--1-(8-bromoquinolin-4-yl)methanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is a derivative of quinoline, a heterocyclic aromatic organic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

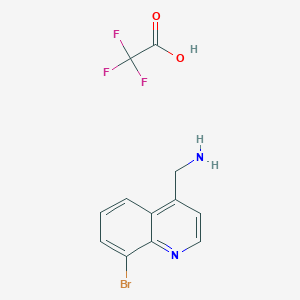

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom and a trifluoroacetate group, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

-

Antimicrobial Activity :

- Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The specific activity of this compound against various bacterial strains has been evaluated. For instance, studies have shown that modifications in the quinoline structure can enhance antibacterial potency against drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

-

Anticancer Properties :

- Compounds derived from quinoline are known for their anticancer potential. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, this compound has been evaluated for its ability to inhibit TGFβ signaling pathways, which are crucial in cancer progression .

- Inhibition of Enzymatic Activity :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study focusing on the anticancer effects of this compound:

- Methodology : The compound was tested in vitro using various cancer cell lines.

- Results : It demonstrated significant cytotoxicity with an IC50 value indicating effective concentration required to inhibit cell growth by 50%. The study highlighted that the compound induced apoptosis in cancer cells through mitochondrial pathways.

- : These findings suggest that this compound holds promise as a potential therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Interference with Cell Signaling : By inhibiting TGFβ pathways, it disrupts the communication necessary for tumor growth and metastasis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cancer cells, leading to cell death.

- Modulation of Drug Resistance : Its ability to interact with P-glycoprotein may enhance the efficacy of other chemotherapeutic agents by overcoming multidrug resistance .

Comparison with Similar Compounds

Research Findings and Implications

Solubility and Stability: The TFA counterion in “this compound” likely improves aqueous solubility compared to neutral quinoline derivatives, akin to sodium trifluoroacetate’s role in buffering .

Environmental Impact : While ethyl trifluoroacetate has a low GWP (1.3), the environmental persistence of TFA salts requires further study. Unsaturated fluorinated esters (e.g., vinyl TFA) exhibit GWPs <2, suggesting TFA derivatives may have minimal climate impact .

Synthetic Utility: The bromine atom at C8 enables cross-coupling reactions, similar to 8-bromoquinoline’s use in functionalizing heterocycles .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate?

The compound consists of a quinoline core substituted with a bromine atom at the 8-position and a methanamine group at the 4-position, paired with a trifluoroacetate counterion. Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm regioselectivity of bromination and amine functionalization. For example, the quinoline aromatic protons (6-8 ppm) and the trifluoroacetate carbonyl signal (~170 ppm) are critical markers .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ or [M-TFA]− ions).

- X-ray Crystallography : To resolve ambiguities in regiochemistry or salt formation, particularly if synthetic byproducts arise .

Q. What standard synthetic routes are employed to prepare this compound?

A typical route involves:

- Quinoline Bromination : Direct bromination of 4-aminoquinoline using NBS (N-bromosuccinimide) or Br in a regioselective solvent (e.g., DMF or CCl). Reaction monitoring via TLC is essential to avoid over-bromination .

- Amine Protection/Deprotection : The methanamine group may require protection (e.g., Boc or Fmoc) during bromination. Deprotection with TFA yields the trifluoroacetate salt .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields or regioselectivity during bromination of the quinoline scaffold?

Discrepancies often stem from solvent polarity, temperature, or catalyst choice. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 8-position, while non-polar solvents may lead to competing 5/7-bromination .

- Catalytic Systems : Lewis acids like FeCl or AuCl can enhance regioselectivity. Validate outcomes using H NMR coupling constants or NOE experiments to confirm substitution patterns .

- Byproduct Analysis : LC-MS or GC-MS to identify dimers or di-brominated species, which may form under excess Br .

Q. What methodological strategies enable the use of this compound in multicomponent reactions (MCRs) for drug discovery?

The bromine and amine groups serve as handles for cross-coupling or condensation reactions:

- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of the bromoquinoline with aryl halides to generate diverse amine derivatives .

- Click Chemistry : Azide-alkyne cycloaddition using the methanamine group for bioconjugation (e.g., with PEG or fluorophores) .

- Metal-Mediated Coupling : Zirconocene or silicon-based reagents (e.g., silacycles) to construct fused heterocycles, leveraging the quinoline core’s π-system .

Q. How can researchers resolve discrepancies in biological activity data for derivatives of this compound?

Contradictions may arise from impurities, salt dissociation variability, or assay conditions. Mitigation strategies include:

- Salt Equilibration Studies : Compare freebase and trifluoroacetate salt solubility (e.g., in PBS or DMSO) using UV-Vis spectroscopy .

- HPLC Purity Assessment : Ensure >95% purity (C18 column, acetonitrile/water gradient) to exclude confounding byproducts .

- Dose-Response Reproducibility : Validate IC values across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.